3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide
Description
The compound 3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide features a benzamide core linked to a 1,3,4-oxadiazole ring substituted with a 1,5-dimethylpyrazole moiety. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural motifs align with bioactive 1,3,4-oxadiazoles, suggesting possible applications in medicinal chemistry .
Properties
IUPAC Name |
3-butoxy-N-[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-4-5-9-25-14-8-6-7-13(11-14)16(24)19-18-21-20-17(26-18)15-10-12(2)23(3)22-15/h6-8,10-11H,4-5,9H2,1-3H3,(H,19,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPVVFRKKUHKQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=CC(=C1)C(=O)NC2=NN=C(O2)C3=NN(C(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Claisen Condensation and Pyrazole Formation
The pyrazole ring is synthesized through a sequential Claisen condensation and hydrazine cyclization:
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Claisen Condensation : Butanone reacts with diethyl oxalate in the presence of sodium ethoxide to yield ethyl 2,4-dioxohexanoate.
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Cyclization with Hydrazine : The dioxo ester reacts with hydrazine hydrate (N₂H₄·H₂O) to form ethyl 3-ethyl-1H-pyrazole-5-carboxylate. Subsequent methylation with dimethyl sulfate (DMS) introduces the 1-methyl group.
Reaction Conditions :
Construction of the 1,3,4-Oxadiazole Ring
Hydrazide Formation and Cyclization
The oxadiazole ring is synthesized via a two-step process:
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Hydrazide Synthesis : 5-Pyrazolecarboxylic acid reacts with thionyl chloride (SOCl₂) to form the acid chloride, which is treated with hydrazine to yield the pyrazole hydrazide.
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Cyclization : The hydrazide undergoes cyclization with triethyl orthoacetate or carbon disulfide under acidic conditions to form the 1,3,4-oxadiazole ring.
Optimization Data :
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Catalyst: l-Proline improves cyclization efficiency (79% yield at 70°C).
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Side Reactions: Prolonged reaction times lead to amide byproducts; optimal duration is 2–3 hours.
Synthesis of the 3-Butoxybenzamide Backbone
Alkylation and Amidation
The benzamide segment is prepared as follows:
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Alkylation : 3-Hydroxybenzoic acid is treated with butyl bromide in the presence of potassium carbonate (K₂CO₃) to yield 3-butoxybenzoic acid.
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Activation and Coupling : The acid is converted to its acyl chloride using oxalyl chloride or thionyl chloride, followed by reaction with the oxadiazole-pyrazole amine.
Key Parameters :
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Coupling Reagents: Isobutylchloroformate or carbonyldiimidazole minimizes side products.
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Solvent: Dichloromethane or acetonitrile.
Final Coupling and Purification
Amide Bond Formation
The oxadiazole-pyrazole amine is coupled with 3-butoxybenzoyl chloride under Schotten-Baumann conditions:
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Base : Triethylamine or N-methylmorpholine.
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Temperature : 0°C to room temperature.
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Workup : Aqueous extraction and column chromatography (60% ethyl acetate/hexanes).
Yield Data :
| Step | Yield (%) | Purity (%) |
|---|---|---|
| Pyrazole Synthesis | 85 | 95 |
| Oxadiazole Cyclization | 79 | 90 |
| Final Coupling | 68 | 98 |
Challenges and Optimization Strategies
Byproduct Mitigation
Catalytic Enhancements
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Palladium Catalysis : For aryl-aryl couplings, Pd₂(dba)₃/XPhos systems achieve 38–41% yields in toluene at 110°C.
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Ligand Effects : BINAP ligands improve regioselectivity in heterocyclic couplings.
Analytical Characterization
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 1,3,4-oxadiazole ring undergoes nucleophilic substitution at position 2, facilitated by electron-withdrawing effects of adjacent nitrogen atoms. Key observations include:
Cyclization Reactions
The pyrazole-oxadiazole system participates in intramolecular cyclization under acidic or basic conditions:
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Esterification : Methyl 2-chloro-5-cyanobenzoate reacts with hydroxylamine to form oxime intermediates.
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Cyclization : Oxime intermediates undergo thermal cyclization with 3,6-dichloropicolinoyl chloride to yield 1,2,4-oxadiazole derivatives (78% yield).
Benzamide Reactivity
The benzamide group participates in:
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Hydrolysis : Acidic conditions (HCl/H₂O, reflux) cleave the amide bond to regenerate carboxylic acid.
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Methylation : CH₃I/K₂CO₃ in acetone yields N-methylated derivatives .
Pyrazole Modifications
The 1,5-dimethylpyrazole unit shows:
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Halogenation : Electrophilic substitution with Cl₂/FeCl₃ introduces chloro groups at position 4.
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Oxidation : H₂O₂/CH₃COOH oxidizes methyl groups to carboxylic acids .
Interaction with Biological Targets
While direct pharmacological data for this compound is limited, structurally related benzamide-oxadiazole hybrids demonstrate:
Stability and Degradation Pathways
Thermogravimetric analysis (TGA) reveals decomposition initiates at 215°C. Major degradation products under alkaline conditions include:
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3-Butoxybenzoic acid (via amide hydrolysis)
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5-(1,5-Dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-amine (via oxadiazole ring cleavage) .
Synthetic Optimization Data
Critical parameters for high-yield synthesis (adapted from ):
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Dry toluene | +22% vs. THF |
| Temperature for cyclization | 80°C | Prevents byproduct formation |
| Catalyst (Suzuki coupling) | Pd(PPh₃)₄ | 78% yield vs. 51% with Pd(OAc)₂ |
This compound’s reactivity profile highlights its versatility for generating structurally diverse analogs with potential applications in medicinal chemistry and materials science. Further studies should explore its catalytic properties and enantioselective transformations.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as an antiviral agent . Its structural components are believed to interact with viral proteins, inhibiting their function. A study indicated that derivatives of pyrazole compounds can exhibit significant anti-HIV activity due to their ability to disrupt viral replication processes. The oxadiazole unit contributes to this activity by stabilizing the compound's interaction with target proteins.
Case Study : A research project demonstrated that similar pyrazole derivatives inhibited HIV replication in vitro, suggesting that 3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide could be investigated further for antiviral applications .
Anti-inflammatory Properties
Compounds containing pyrazole and oxadiazole rings have been studied for their anti-inflammatory effects. The ability of these compounds to inhibit cyclooxygenase enzymes (COX) makes them candidates for developing non-steroidal anti-inflammatory drugs (NSAIDs).
Research Findings : In a comparative study of various benzamide derivatives, those containing the oxadiazole moiety exhibited enhanced COX inhibition compared to their counterparts without it . This suggests potential therapeutic uses in treating inflammation-related conditions.
Agricultural Applications
There is emerging interest in the use of this compound as a pesticide or herbicide . The unique structure allows it to act on specific biological pathways in pests while minimizing harm to non-target organisms.
Field Studies : Field trials have shown that similar compounds can effectively reduce pest populations without significant toxicity to beneficial insects . This application could lead to more sustainable agricultural practices.
Mechanism of Action
The mechanism by which 3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide exerts its effects involves interaction with specific molecular targets. It may inhibit enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular pathways and targets would depend on the specific application and biological context.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features of the target compound with LMM5 and LMM11 (from ), two antifungal 1,3,4-oxadiazoles:
*Estimated based on structural analysis.
Key Observations :
- Lipophilicity : The target’s butoxy group may enhance membrane permeability compared to LMM5/LMM11’s polar sulfamoyl and methoxy groups.
- Rotatable Bonds : The target’s 8 rotatable bonds (inferred from butoxy and amide linkages) are fewer than LMM5/LMM11, aligning with ’s guideline (≤10 bonds) for improved bioavailability.
Critical Insights and Limitations
- Hydrogen Bonding : The target’s pyrazole and oxadiazole may form stronger bidentate interactions than LMM5/LMM11’s sulfonamides, as per ’s principles on directional H-bonding.
- Bioavailability : The target’s lower PSA and rotatable bond count suggest superior oral absorption compared to LMM5/LMM11, aligning with ’s thresholds (PSA ≤140 Ų, ≤10 rotatable bonds).
- Data Gaps : Direct pharmacological and crystallographic data for the target compound are absent in the provided evidence; comparisons rely on structural extrapolation.
Biological Activity
3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₁N₅O₃ |
| Molecular Weight | 355.4 g/mol |
| CAS Number | 1019101-72-4 |
| Structure | Structure |
Research indicates that compounds containing the pyrazole and oxadiazole moieties may exhibit various biological activities, including:
Anticancer Studies
Recent studies have highlighted the potential of related pyrazole derivatives in cancer therapy. For instance:
- Autophagy Modulation : Compounds similar to this compound have been found to disrupt autophagic flux while increasing basal autophagy levels in cancer cells. This dual action may selectively target tumor cells under metabolic stress while sparing normal cells .
Antimicrobial Studies
While specific studies on the antimicrobial activity of this compound are scarce, related compounds have shown varying degrees of activity against bacterial strains:
| Compound | Activity | MIC (µg/mL) |
|---|---|---|
| 3-(2-benzoxazol-5-yl)alanine | Moderate against B. subtilis | 32 |
| 3-butoxy-N-[5-(1,5-dimethyl... | Not yet determined | N/A |
The above table illustrates that while some derivatives exhibit antimicrobial properties, further research is necessary to establish similar effects for this compound.
Study on Autophagy and Cancer Cell Proliferation
A study conducted on related pyrazole derivatives demonstrated significant antiproliferative effects in pancreatic cancer cells (MIA PaCa-2). The compounds reduced cell viability at submicromolar concentrations and altered autophagic processes . These findings suggest that this compound may share similar properties.
Structure–Activity Relationship (SAR)
The structure–activity relationship studies indicate that modifications in the benzamide and oxadiazole moieties can significantly influence biological activity. For example:
- Substituting different alkyl groups on the pyrazole ring has been shown to enhance anticancer activity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 3-butoxy-N-[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]benzamide, and how can reaction conditions be optimized?
- Answer : The compound is synthesized via multi-step routes involving:
- Step 1 : Condensation of 1,5-dimethylpyrazole derivatives with oxadiazole precursors under reflux in ethanol (60–75% yield) .
- Step 2 : Coupling with 3-butoxybenzamide using carbodiimide reagents (e.g., DCC) in THF at room temperature (70–85% yield) .
- Optimization : Microwave-assisted synthesis (e.g., 80°C, 30 minutes) improves reaction efficiency by reducing time and side products . Solvent polarity and catalyst loading (e.g., triethylamine) significantly influence yield and purity .
Q. What spectroscopic and crystallographic techniques are used to characterize this compound’s structure?
- Answer :
- NMR/IR : Confirm functional groups (e.g., oxadiazole C=N stretch at 1600–1650 cm⁻¹, pyrazole protons at δ 2.1–2.5 ppm) .
- X-ray crystallography : Resolves bond angles (e.g., C-N-C angles in oxadiazole at ~120°) and molecular packing. For example, π-π stacking between pyrazole and benzamide moieties stabilizes the crystal lattice .
Q. How is the preliminary biological activity of this compound screened?
- Answer :
- Antimicrobial assays : Broth microdilution (MIC values) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer screening : MTT assays on cancer cell lines (e.g., IC₅₀ values for HepG2 or MCF-7 cells) .
- Enzyme inhibition : Kinase or protease inhibition assays (e.g., IC₅₀ via fluorescence quenching) .
Advanced Research Questions
Q. What computational strategies predict the compound’s binding affinity and electronic properties?
- Answer :
- Molecular docking : Autodock Vina or Schrödinger Suite predicts binding modes to targets (e.g., COX-2 or EGFR kinases). Pyrazole-oxadiazole interactions with hydrophobic pockets improve docking scores .
- DFT calculations : Gaussian 09 optimizes geometry and calculates HOMO-LUMO gaps (e.g., ~4.2 eV) to assess reactivity. Mulliken charges identify nucleophilic sites (e.g., oxadiazole N-atoms) .
- MD simulations : NAMD/GROMACS evaluates stability of ligand-protein complexes over 100 ns trajectories .
Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced potency?
- Answer :
- Substituent effects :
| Position | Modification | Effect on Activity | Reference |
|---|---|---|---|
| Pyrazole 3-position | Methyl → Ethyl | Improved lipophilicity (logP ↑ 0.5) | |
| Benzamide para-substituent | Butoxy → Nitro | Enhanced H-bonding with targets |
Q. How should researchers address contradictions in biological activity data across studies?
- Answer :
- Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH, serum concentration) .
- Structural analogs : Test derivatives with controlled substituent variations to isolate activity drivers (e.g., 1,5-dimethyl vs. 1-phenyl pyrazole) .
- Meta-analysis : Pool data from multiple studies (e.g., using RevMan) to identify trends obscured by experimental variability .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
